

# Physical and chemical properties of (2-carbamoylphenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

Cat. No.: B151090

[Get Quote](#)

## An In-depth Technical Guide to (2-Carbamoylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-carbamoylphenyl)boronic acid. It includes key data, detailed experimental protocols, and visualizations of relevant chemical and biological processes to support its application in research and development.

## Compound Identification and Core Properties

(2-Carbamoylphenyl)boronic acid, also known as **2-aminocarbonylphenylboronic acid**, is an aromatic boronic acid derivative. The presence of the carbamoyl group at the ortho position relative to the boronic acid moiety introduces unique structural and electronic features that influence its reactivity and potential as a building block in organic synthesis and medicinal chemistry.

Table 1: General and Physicochemical Properties

Property	Value	Reference
IUPAC Name	(2-carbamoylphenyl)boronic acid	<a href="#">[1]</a>
CAS Number	380430-54-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BNO <sub>3</sub>	N/A
Molecular Weight	164.95 g/mol	N/A
Appearance	White to off-white solid/powder	<a href="#">[2]</a>

Table 2: Solubility and Acidity

Property	Value	Notes
Solubility	Soluble in most polar organic solvents (e.g., DMSO, Methanol). Poorly soluble in hexanes and carbon tetrachloride.	General property for phenylboronic acids. <a href="#">[2]</a>
pKa	~9	The pKa of boronic acids typically ranges from 4 to 10. The value is influenced by substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Chemical Reactivity and Stability

(2-Carbamoylphenyl)boronic acid exhibits reactivity characteristic of arylboronic acids, serving as a versatile reagent in synthetic chemistry.

- Lewis Acidity: The boron atom possesses a vacant p-orbital, making the compound a Lewis acid.[\[5\]](#)[\[6\]](#) It can accept a pair of electrons from Lewis bases, such as hydroxide ions, to form a more nucleophilic tetrahedral boronate species.[\[5\]](#) This equilibrium is pH-dependent; in

aqueous solutions with a pH higher than the pKa, the anionic tetrahedral form is favored.[3] [5]

- Dehydration and Boroxine Formation: Like many boronic acids, (2-carbamoylphenyl)boronic acid is prone to reversible dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[2][4] This can affect solubility and reactivity, and it is often preferable to use the corresponding boronic esters in synthesis.[6]
- Stability: The compound is generally stable under normal conditions.[7] However, it should be stored away from incompatible materials such as strong acids and bases.[7] Exposure to light should also be avoided.[7]
- Reversible Covalent Bonding: A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some amino acid side chains.[4] This property is widely exploited in the design of sensors and for molecular recognition.
- Suzuki-Miyaura Coupling: This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, where it serves as a source of the 2-carbamoylphenyl group to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates.[4][8][9]

## Spectroscopic Data

The structural features of (2-carbamoylphenyl)boronic acid can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

Technique	Expected Chemical Shifts / Features
<sup>1</sup> H NMR	Aromatic protons (phenyl ring) typically appear in the $\delta$ 7.0-8.5 ppm region. Protons of the -B(OH) <sub>2</sub> group are often broad and may exchange with solvent protons. Amide (-CONH <sub>2</sub> ) protons will appear as two distinct signals or a single broad signal, typically downfield.
<sup>11</sup> B NMR	The chemical shift in <sup>11</sup> B NMR is highly sensitive to the hybridization of the boron atom. A trigonal, sp <sup>2</sup> -hybridized boronic acid typically shows a signal around $\delta$ 25-30 ppm.[10][11] Upon formation of a tetrahedral, sp <sup>3</sup> -hybridized boronate ester or complex, the signal shifts significantly upfield to $\delta$ 5-15 ppm.[11]
IR Spectroscopy	Characteristic peaks would include O-H stretching (broad, ~3200-3500 cm <sup>-1</sup> ) for the boronic acid, N-H stretching for the primary amide (~3100-3400 cm <sup>-1</sup> ), C=O stretching (amide I band, ~1650-1680 cm <sup>-1</sup> ), and B-O stretching (~1300-1400 cm <sup>-1</sup> ).
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

## Experimental Protocols

### Synthesis of (2-Carbamoylphenyl)boronic Acid

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (generated from an aryl halide) with a borate ester, followed by acidic workup.

Protocol: Synthesis via Lithium-Halogen Exchange

- Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-bromobenzamide in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
- Borylation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the internal temperature remains below -70 °C.
- Quenching and Workup: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding aqueous HCl (e.g., 2 M) until the solution is acidic.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-carbamoylphenyl)boronic acid.

## Workflow for Synthesis of (2-Carbamoylphenyl)boronic Acid

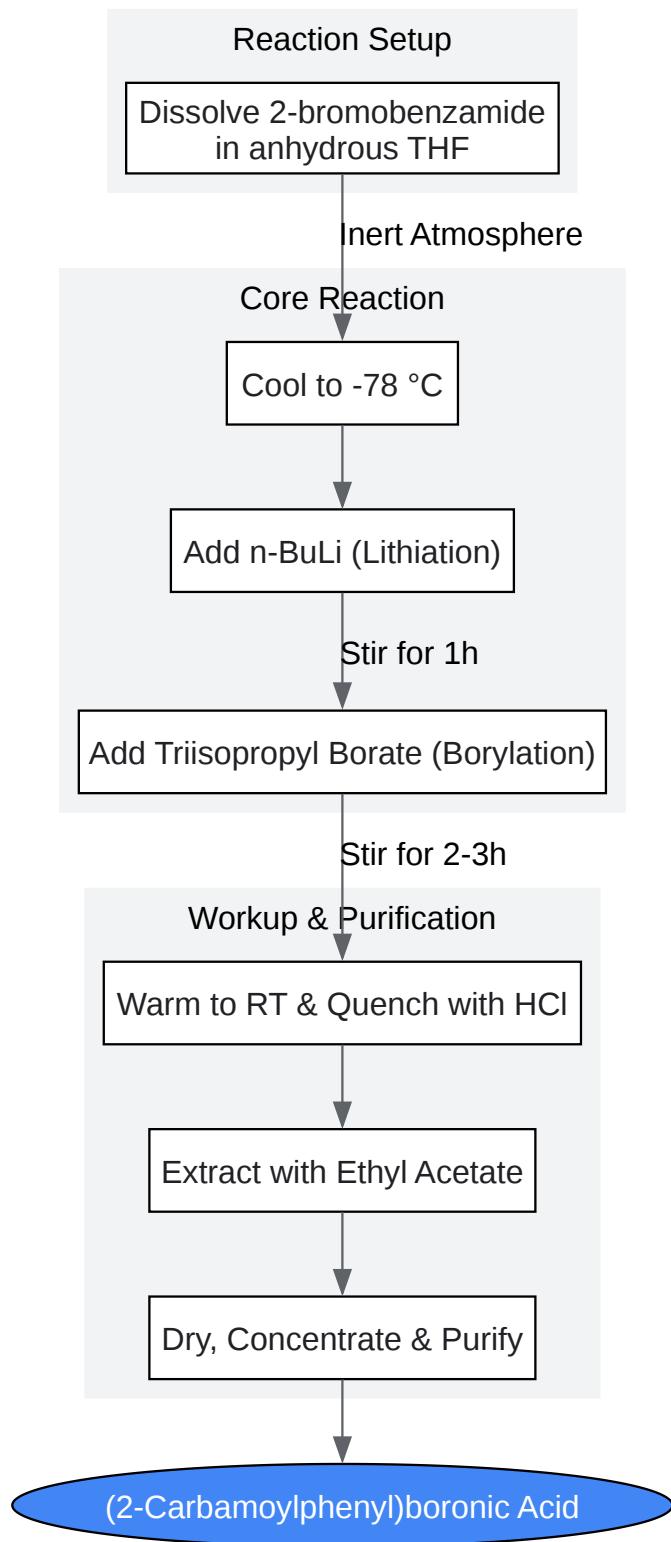
[Click to download full resolution via product page](#)

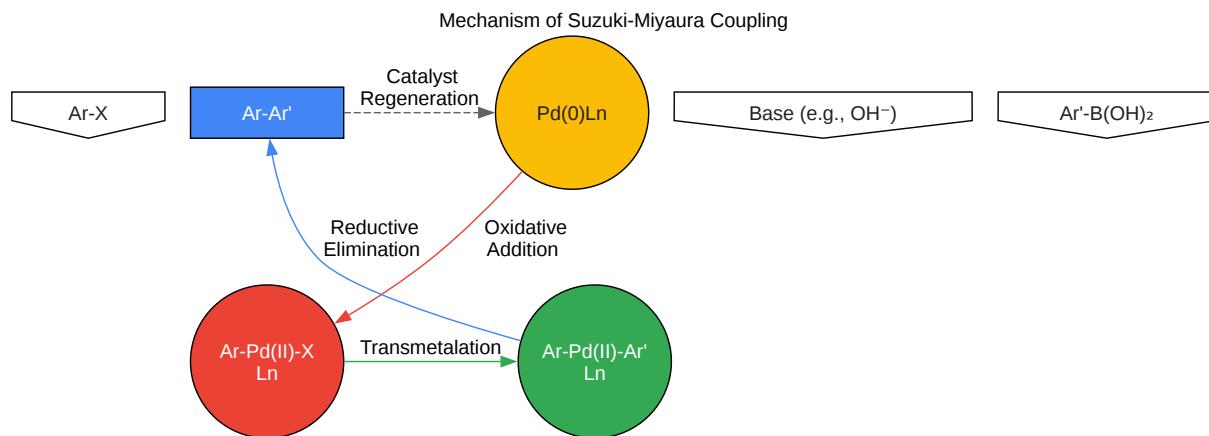
Fig 1. General workflow for the synthesis of (2-carbamoylphenyl)boronic acid.

## Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using (2-carbamoylphenyl)boronic acid with an aryl bromide.

Protocol: Palladium-Catalyzed C-C Bond Formation

- Reagent Preparation: In a reaction vessel, combine (2-carbamoylphenyl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 equivalents), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 equivalents).
- Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/ $\text{H}_2\text{O}$  or Toluene/EtOH/ $\text{H}_2\text{O}$ ).
- Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or LC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.[\[8\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Applications in Drug Discovery and Biology

Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their ability to act as enzyme inhibitors.[13][14] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]

(2-Carbamoylphenyl)boronic acid and its derivatives are investigated for their potential to inhibit various enzymes, particularly proteases and  $\beta$ -lactamases.[15][16] For instance, they can act as inhibitors for RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), a key enzyme in inflammatory signaling pathways, making them relevant for the treatment of inflammatory diseases.[1]

## Enzyme Inhibition by Boronic Acid

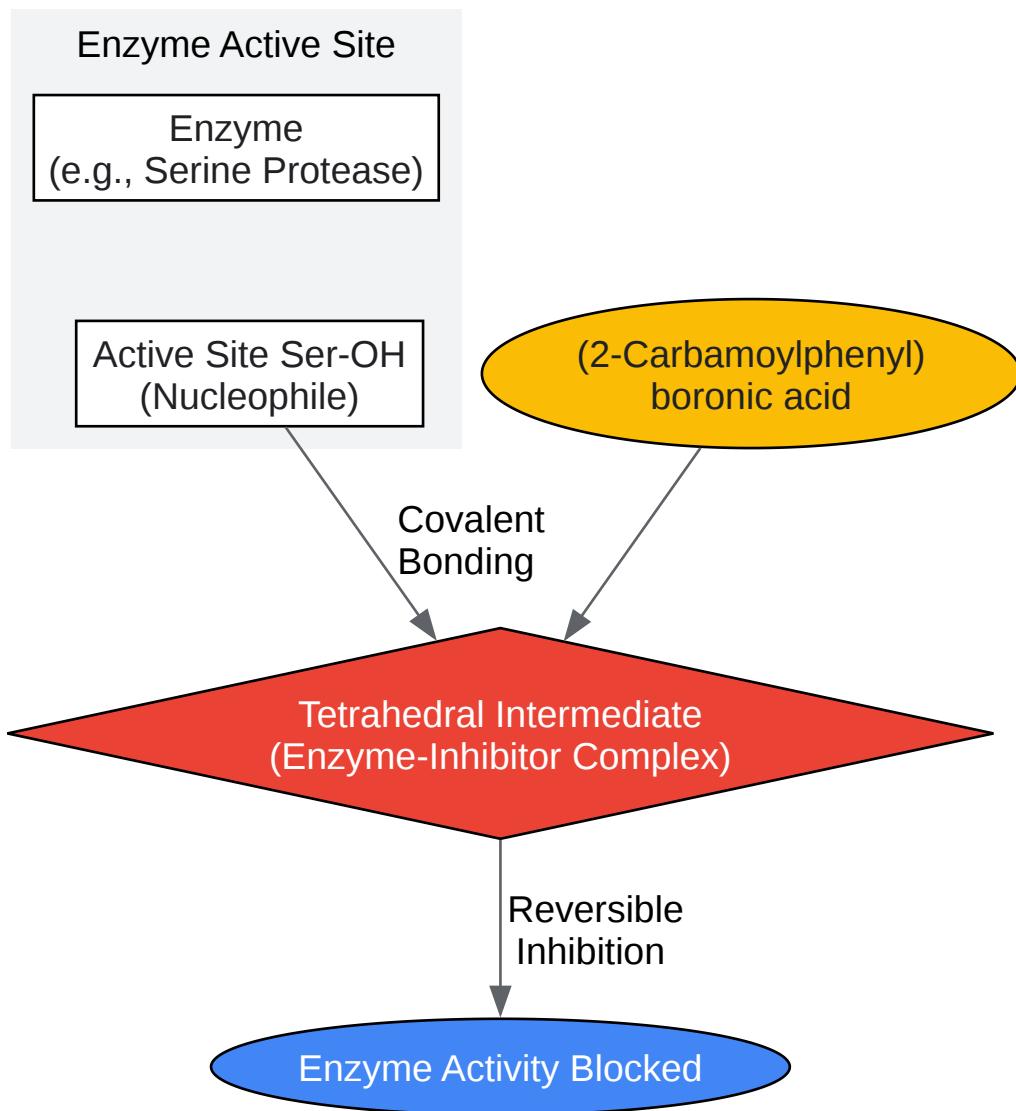
[Click to download full resolution via product page](#)

Fig 3. Mechanism of reversible enzyme inhibition by a boronic acid compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid, B-[3-[(2-aminophenyl)amino]carbonyl]phenyl]- | 1538623-29-8 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (2-carbamoylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151090#physical-and-chemical-properties-of-2-carbamoylphenyl-boronic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)